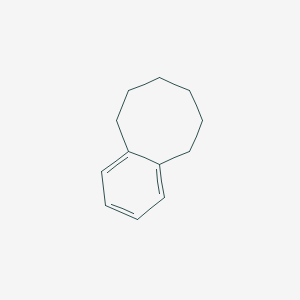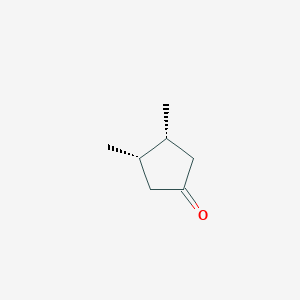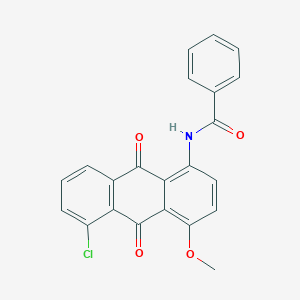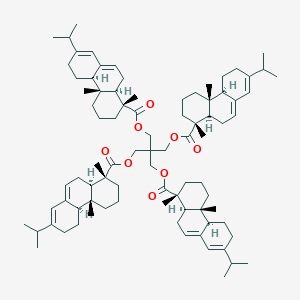
Pentaerythritol tetraabietate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol tetraabietate (PETA) is a synthetic compound that belongs to the class of esters. It is derived from pentaerythritol and abietic acid. PETA is widely used in various industries, including cosmetics, pharmaceuticals, and lubricants.
Wirkmechanismus
The mechanism of action of Pentaerythritol tetraabietate is not fully understood. However, studies have shown that Pentaerythritol tetraabietate can interact with cell membranes, leading to changes in membrane fluidity and permeability. Pentaerythritol tetraabietate can also activate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemische Und Physiologische Effekte
Pentaerythritol tetraabietate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pentaerythritol tetraabietate can inhibit the activity of enzymes involved in lipid metabolism, such as lipase and acetyl-CoA carboxylase. Pentaerythritol tetraabietate has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pentaerythritol tetraabietate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pentaerythritol tetraabietate is also highly soluble in organic solvents, which makes it suitable for use in various assays. However, Pentaerythritol tetraabietate has some limitations, including its potential toxicity and limited water solubility.
Zukünftige Richtungen
There are several future directions for research on Pentaerythritol tetraabietate. In the pharmaceutical industry, Pentaerythritol tetraabietate can be further investigated as a drug delivery agent for poorly soluble drugs. Pentaerythritol tetraabietate can also be studied for its potential use in combination therapy for cancer treatment. In the cosmetic industry, Pentaerythritol tetraabietate can be investigated for its potential use in anti-aging products. Furthermore, the mechanism of action of Pentaerythritol tetraabietate can be further elucidated to better understand its biochemical and physiological effects.
Synthesemethoden
Pentaerythritol tetraabietate is synthesized by esterification of pentaerythritol and abietic acid. The reaction is catalyzed by sulfuric acid, and the product is purified by distillation. The yield of the reaction is around 80%.
Wissenschaftliche Forschungsanwendungen
Pentaerythritol tetraabietate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Pentaerythritol tetraabietate is used as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Pentaerythritol tetraabietate has also been investigated for its anticancer properties. Studies have shown that Pentaerythritol tetraabietate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In the cosmetic industry, Pentaerythritol tetraabietate is used as an emollient and skin conditioning agent. It has been shown to improve skin hydration and reduce the appearance of fine lines and wrinkles. Pentaerythritol tetraabietate is also used in hair care products as a conditioning agent.
Eigenschaften
CAS-Nummer |
127-23-1 |
|---|---|
Produktname |
Pentaerythritol tetraabietate |
Molekularformel |
C85H124O8 |
Molekulargewicht |
1273.9 g/mol |
IUPAC-Name |
[3-[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxy-2,2-bis[[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxymethyl]propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C85H124O8/c1-53(2)57-21-29-65-61(45-57)25-33-69-77(65,9)37-17-41-81(69,13)73(86)90-49-85(50-91-74(87)82(14)42-18-38-78(10)66-30-22-58(54(3)4)46-62(66)26-34-70(78)82,51-92-75(88)83(15)43-19-39-79(11)67-31-23-59(55(5)6)47-63(67)27-35-71(79)83)52-93-76(89)84(16)44-20-40-80(12)68-32-24-60(56(7)8)48-64(68)28-36-72(80)84/h25-28,45-48,53-56,65-72H,17-24,29-44,49-52H2,1-16H3/t65-,66-,67-,68-,69+,70+,71+,72+,77+,78+,79+,80+,81+,82+,83+,84+/m0/s1 |
InChI-Schlüssel |
BQSWWPVLPPRSPJ-FIKIKMCASA-N |
Isomerische SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(COC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)(COC(=O)[C@@]7(CCC[C@]8([C@H]7CC=C9[C@@H]8CCC(=C9)C(C)C)C)C)COC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C1[C@@H]2CCC(=C1)C(C)C)C)C)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |
Andere CAS-Nummern |
127-23-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



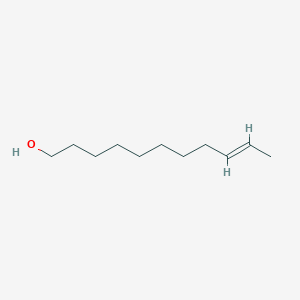

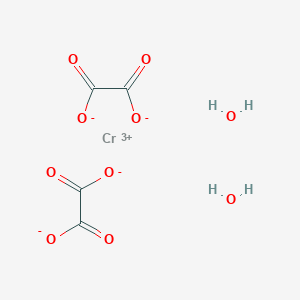
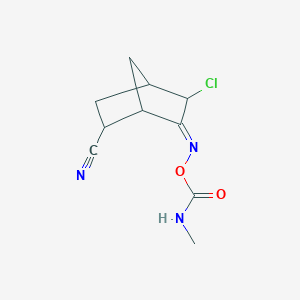
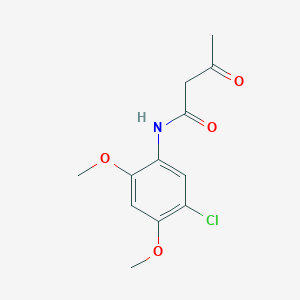
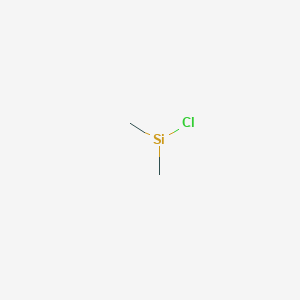
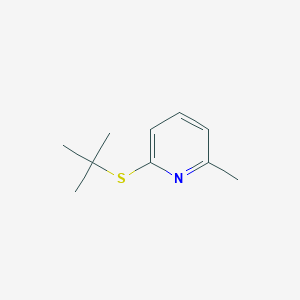
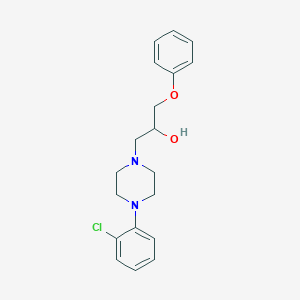
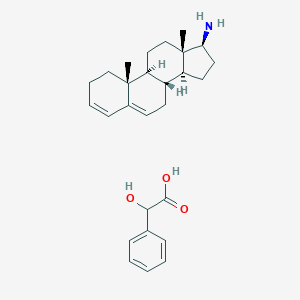
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
